molecular formula C13H27N3O2 B3277134 1,3-Di-tert-butyl-5-methyl-5-nitro-1,3-diazinane CAS No. 65478-96-8

1,3-Di-tert-butyl-5-methyl-5-nitro-1,3-diazinane

Cat. No.: B3277134
CAS No.: 65478-96-8
M. Wt: 257.37 g/mol
InChI Key: XBARHICQDZOTFX-UHFFFAOYSA-N
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Description

1,3-Di-tert-butyl-5-methyl-5-nitro-1,3-diazinane is a substituted 1,3-diazinane derivative characterized by its unique functional groups: tert-butyl substituents at positions 1 and 3, a methyl group, and a nitro group at position 4. The tert-butyl groups contribute significant steric bulk, which may influence solubility, stability, and reactivity.

Properties

IUPAC Name

1,3-ditert-butyl-5-methyl-5-nitro-1,3-diazinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O2/c1-11(2,3)14-8-13(7,16(17)18)9-15(10-14)12(4,5)6/h8-10H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBARHICQDZOTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CN(C1)C(C)(C)C)C(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401824
Record name Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65478-96-8
Record name Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di-tert-butyl-5-methyl-5-nitro-1,3-diazinane typically involves the reaction of tert-butylamine with a suitable nitroalkane under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the diazinane ring. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Di-tert-butyl-5-methyl-5-nitro-1,3-diazinane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted diazinane derivatives with different alkyl or aryl groups.

Scientific Research Applications

1,3-Di-tert-butyl-5-methyl-5-nitro-1,3-diazinane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1,3-Di-tert-butyl-5-methyl-5-nitro-1,3-diazinane involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The bulky tert-butyl groups influence the compound’s steric properties, affecting its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar 1,3-Diazinane Derivatives

The following table summarizes key structural and functional differences between 1,3-Di-tert-butyl-5-methyl-5-nitro-1,3-diazinane and related compounds identified in the evidence:

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups Notable Properties/Applications
This compound tert-butyl (1,3), methyl/nitro (5) C₁₃H₂₅N₃O₂ Nitro, tert-butyl Potential steric hindrance, high stability (inferred)
(5R)-5-Butyl-1-methyl-5-phenyl-1,3-diazinane-2,4,6-trione Butyl (5), methyl (1), phenyl (5) C₁₅H₁₈N₂O₃ Ketone, phenyl Pharmaceutical intermediate (e.g., barbiturate analogs)
5-Ethyl-5-phenyl-1,3-diazinane-2,4,6-trione Ethyl (5), phenyl (5) C₁₂H₁₂N₂O₃ Ketone, ethyl Component in caffeine-phenobarbital mixtures (sedative applications)
1,3-Dimethyl-1,3-diazinane-2,4,6-trione derivatives Varied substituents (e.g., thiazole) C₁₀H₁₄N₄O₃S Thiazole, ketone Antimicrobial or agrochemical research

Steric and Electronic Effects

  • Steric Bulk : The tert-butyl groups in the target compound likely confer greater steric hindrance compared to butyl, ethyl, or phenyl substituents in analogs. This may reduce reactivity in nucleophilic environments but enhance thermal stability .
  • Electronic Profile : The nitro group’s electron-withdrawing nature contrasts with the electron-donating effects of alkyl (e.g., ethyl, butyl) or aryl (phenyl) groups in other derivatives. This could render the target compound more electrophilic at position 5, favoring reactions such as aromatic substitution or redox processes.

Functional Group Implications

  • Nitro vs. However, it may enhance oxidative stability .
  • Hybrid Applications: Compounds like 5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione are used in sedative formulations , suggesting that the target compound’s nitro group could be explored for novel bioactive properties (e.g., nitric oxide release in drug design).

Biological Activity

1,3-Di-tert-butyl-5-methyl-5-nitro-1,3-diazinane is a chemical compound with the molecular formula C12H24N2O2 and CAS number 65478-96-8. It belongs to the diazinane family, characterized by a six-membered ring containing two nitrogen atoms. The structure features bulky tert-butyl groups and a nitro group, which significantly influence its chemical properties and potential biological activities.

Synthesis Methods

The synthesis of this compound typically involves:

  • Reagents : Tert-butylamine and a suitable nitroalkane.
  • Conditions : The reaction is conducted in the presence of a base (e.g., sodium hydroxide) to facilitate the formation of the diazinane ring. Purification methods such as recrystallization or chromatography are employed to isolate the product.

The biological activity of this compound is primarily attributed to its nitro group, which can undergo redox reactions. This leads to the generation of reactive intermediates that interact with biological molecules. The bulky tert-butyl groups affect the compound's steric properties, influencing its binding affinity and specificity for various molecular targets.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related diazinane derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. The mechanism might involve the inhibition of specific cancer cell proliferation pathways or induction of apoptosis in cancer cells. Further studies are required to elucidate these mechanisms and confirm efficacy in clinical settings .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundNitro and methyl groupsAntimicrobial and potential anticancer
1,3-Di-tert-butyl-5-nitro-5-phenyl-1,3-diazinaneNitro group with phenyl substitutionSimilar antimicrobial activity
1,3-Di-tert-butyl-5-methyl-1,3-diazinaneLacks nitro groupReduced biological activity

This table highlights how the presence of specific functional groups influences both chemical reactivity and biological activity.

Investigation into Anticancer Properties

A recent investigation explored various diazinane derivatives for their ability to inhibit cancer cell lines. Results demonstrated that compounds with nitro substituents exhibited significant cytotoxicity against breast cancer cells. This suggests that this compound could be a candidate for further research in cancer therapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Di-tert-butyl-5-methyl-5-nitro-1,3-diazinane
Reactant of Route 2
1,3-Di-tert-butyl-5-methyl-5-nitro-1,3-diazinane

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